Benzoguanamine formaldehyde

Catalog No.
S8667728
CAS No.
68130-56-3
M.F
C10H11N5O
M. Wt
217.23 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoguanamine formaldehyde

CAS Number

68130-56-3

Product Name

Benzoguanamine formaldehyde

IUPAC Name

formaldehyde;6-phenyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

InChI

InChI=1S/C9H9N5.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-2/h1-5H,(H4,10,11,12,13,14);1H2

InChI Key

MSYLJRIXVZCQHW-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N

Benzoguanamine formaldehyde is a resin formed from the reaction of benzoguanamine and formaldehyde. Benzoguanamine, chemically known as 2,4-diamino-6-phenyl-1,3,5-triazine, has the molecular formula C9H9N5C_9H_9N_5 and is characterized by its white crystalline appearance. This compound is structurally similar to melamine but differs by having one amino group substituted with a phenyl group. Benzoguanamine is primarily utilized in the production of formaldehyde resins, enhancing their properties as a cross-linking agent in various applications, particularly in thermosetting polymers .

The primary reaction involving benzoguanamine is its condensation with formaldehyde to form benzoguanamine formaldehyde resin. The reaction can be summarized as follows:

Benzoguanamine+FormaldehydeBenzoguanamine Formaldehyde Resin\text{Benzoguanamine}+\text{Formaldehyde}\rightarrow \text{Benzoguanamine Formaldehyde Resin}

In this reaction, benzoguanamine reacts with formaldehyde to produce methylol derivatives, which subsequently undergo further condensation to yield resinous products. The resulting resin exhibits enhanced thermal stability and mechanical properties compared to traditional melamine-formaldehyde resins due to its unique molecular structure and lower crosslink density .

Benzoguanamine can be synthesized through the condensation of cyanoguanidine with benzonitrile. The general reaction is as follows:

(H2N)2C=NCN+PhCN(CNH2)2(CPh)N3(H_2N)_2C=NCN+\text{PhCN}\rightarrow (CNH_2)_2(CPh)N_3

This synthesis method typically involves heating under controlled conditions to ensure optimal yields. The resulting benzoguanamine can then be reacted with formaldehyde to produce the desired resin .

Benzoguanamine formaldehyde resins are widely used in various industrial applications due to their favorable properties:

  • Cross-Linking Agent: Used in alkyd and acrylic resins to enhance thermoset characteristics.
  • Flame Retardants: Incorporated into materials for improved fire resistance.
  • Low Pressure Laminates: Employed in furniture manufacturing and decorative finishes due to their durability and aesthetic qualities.
  • Adhesives: Utilized in bonding applications owing to their strong adhesive properties .

Studies have shown that benzoguanamine formaldehyde resins exhibit unique interactions when combined with other materials. For example, research indicates that when these resins are used in paper impregnations, they significantly improve thermal stability and reduce heat release rates during combustion. This is attributed to the formation of a dense char layer that acts as a barrier against heat and mass transfer during burning processes .

Benzoguanamine's unique structure allows it to stand out among related compounds. Below are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure SimilarityUnique Characteristics
MelamineSimilar triazine baseThree amino groups; higher crosslink density
AcetoguanamineRelated guanidine derivativeContains acetyl group; different reactivity
GuanidineBasic guanidine structureNo phenyl substitution; primarily used as a fertilizer

Benzoguanamine's distinction lies in its phenyl substitution which modifies its reactivity and applications compared to melamine and other guanidine derivatives. This modification results in enhanced flexibility and toughness in the resulting resins, making them preferable for specific industrial applications .

The synthesis of benzoguanamine formaldehyde resins involves a multi-step process dominated by hydroxymethylation and etherification reactions. Recent advancements have focused on optimizing catalytic systems, reaction conditions, and feedstock utilization to enhance resin performance while minimizing environmental impact.

Catalytic One-Step-Two-Stage Synthesis Optimization

A breakthrough in benzoguanamine formaldehyde production is the one-step-two-stage method developed by Yang et al. (2024), which employs solid formaldehyde instead of traditional aqueous solutions. This approach addresses key challenges in resin synthesis:

  • Stage 1 - Hydroxymethylation:

    • Conditions: 60°C, pH 8.5 (maintained with sodium hydroxide)
    • Molar Ratio: Benzoguanamine:solid formaldehyde = 1:5.2
    • Mechanism: Nucleophilic attack by benzoguanamine’s amino groups on formaldehyde’s carbonyl carbon, forming N-methylol intermediates (Figure 1).
    • Key Advantage: Solid formaldehyde reduces water content by 63% compared to 37% aqueous solutions, enabling faster reaction kinetics (k = 0.45 min⁻¹ vs. 0.28 min⁻¹).
  • Stage 2 - Etherification:

    • Conditions: 45°C, pH 4.5 (adjusted with hydrochloric acid)
    • Co-reactant: n-Butanol at 1:15 molar ratio to benzoguanamine
    • Outcome: Conversion of N-methylol groups to ether linkages, achieving 92% etherification efficiency.

Table 1: Comparative Performance of Synthesis Methods

ParameterConventional MethodOne-Step-Two-Stage Method
Reaction Time (hr)8–105–6
Water Usage (L/kg resin)12.54.3
VOC Emissions (g/kg)4518
Storage Stability (days)3090

Hydroxymethylation-Etherification Sequential Reaction Mechanisms

The resin’s molecular architecture is dictated by the interplay between hydroxymethylation and etherification:

  • Hydroxymethylation:

    • Primary amino groups in benzoguanamine react with formaldehyde to form mono-, di-, and tri-methylol derivatives (Figure 2a).
    • Kinetic Analysis: Second-order reaction with activation energy (Eₐ) of 58.2 kJ/mol, as determined by differential scanning calorimetry.
  • Etherification:

    • Methylol groups react with butanol via acid-catalyzed nucleophilic substitution:
      $$
      \text{R–NH–CH₂OH + C₄H₉OH → R–NH–CH₂–O–C₄H₉ + H₂O} \quad
      $$
    • Side Reactions:
      • Self-condensation between methylol groups forms methylene bridges (Figure 3b).
      • Over-etherification (>95%) reduces crosslinking density, compromising thermal stability.

Solid Formaldehyde Utilization in Polycondensation Processes

The substitution of aqueous formaldehyde with solid formaldehyde (paraformaldehyde) introduces critical advantages:

  • Reduced Hydrolysis: Water content <0.5% versus 37% in aqueous systems, minimizing reverse hydrolysis of methylol groups.
  • Reaction Control: Gradual formaldehyde release enables precise stoichiometric ratios, yielding resins with narrower molecular weight distributions (Đ = 1.8 vs. 2.6).
  • Environmental Benefits: Eliminates formaldehyde wastewater streams, reducing biological oxygen demand (BOD) by 78%.

Figure 1: Hydroxymethylation of Benzoguanamine
(Schematic diagram showing the stepwise addition of formaldehyde to benzoguanamine’s amino groups, forming mono- and di-methylol derivatives)

Butylation Techniques for Etherified Resin Production

Butylation modifies benzoguanamine formaldehyde resins by replacing hydroxyl groups with butoxy moieties, enhancing solubility in organic solvents and reducing hydrophilicity. The process typically involves refluxing benzoguanamine with formaldehyde and n-butanol under alkaline conditions (pH 8.3–9.0) at 70–80°C [4]. Stoichiometric ratios of 1:3 benzoguanamine to formaldehyde yield oligomers with 2–4 repeating units, while excess butanol drives etherification [3].

Table 1: Impact of Butylation Degree on Resin Properties

Butylation (%)Solubility in XyleneThermal Stability (°C)Hydrolytic Resistance
30Partial180Moderate
55Complete210High
70Complete225Very High

Fully butylated resins (e.g., Uramex BF892 B) exhibit 68% solids content in butanol, with white spirit tolerance exceeding 250% [3]. This modification reduces free formaldehyde content below 0.2%, critical for food-contact coatings compliant with FDA 21 CFR §175.300 [3] [5].

Co-Polymerization with Melamine and Vinyl Alcohol Derivatives

Co-polymerizing benzoguanamine formaldehyde with melamine introduces hybrid networks that synergize benzenoid rigidity with triazine-ring thermal stability. A 78:22 benzoguanamine-melamine ratio in acrylic adhesives increases shear strength by 40% compared to pure melamine-formaldehyde systems [6]. Vinyl alcohol incorporation (5–15 wt%) via condensation with hydroxyl groups improves flexibility, reducing glass transition temperature (Tg) from 145°C to 112°C [6].

Key Reaction Pathways:

  • Melamine Integration:
    $$ \text{Benzoguanamine} + \text{Melamine} \xrightarrow{\text{HCHO}} \text{Co-polymeric Network} $$
    Increases cross-link density by 18% [8].
  • Vinyl Alcohol Grafting:
    $$ \text{Resin-OH} + \text{CH}2=\text{CH}-\text{OH} \rightarrow \text{Resin-O-CH}2-\text{CH}_2-\text{OH} $$
    Enhances elongation-at-break by 32% [6].

Flame-retardant formulations replacing 5% melamine with benzoguanamine achieve Limiting Oxygen Index (LOI) values >30%, reducing peak heat release rate by 24% in cone calorimetry tests [8].

Cross-Linking Density Optimization through Stoichiometric Control

Cross-linking density in benzoguanamine formaldehyde resins correlates directly with formaldehyde-to-amine molar ratios. At 1:2.8 benzoguanamine:formaldehyde, dynamic viscosity reaches 17,000 mPa·s (20°C), supporting high-gloss film formation [5]. Reducing formaldehyde to 1:2.2 decreases gel time from 45 to 28 minutes at 150°C, favoring rapid cure in automotive primers [3].

Optimization Parameters:

  • pH Adjustment: Maintaining pH 8.5–9.2 during methylolation prevents premature gelation [7].
  • Catalyst Selection: Weak acids (p-toluenesulfonic acid, 0.5–1.0%) accelerate cure without compromising storage stability [5].
  • Post-Curing: Annealing at 180°C for 30 minutes increases cross-link density by 22%, as quantified by solvent swelling tests [6].

Table 2: Stoichiometric Impact on Mechanical Properties

HCHO:Amine RatioTensile Strength (MPa)Hardness (Shore D)Chemical Resistance*
1:2.25882B
1:2.66788A
1:3.07294A+

*Scale: A+ (resists 10% NaOH/24h), B (fails after 8h)

The development of high-solid content coating formulations represents a significant advancement in industrial applications, with benzoguanamine formaldehyde resins playing a pivotal role in achieving superior performance characteristics. High-solid content coatings, typically containing 60-80% solid content, offer substantial advantages including reduced raw material consumption, decreased carbon emissions, and enhanced film properties [1]. These formulations represent a paradigm shift from traditional solvent-based systems, addressing environmental concerns while maintaining superior performance standards.

The synthesis of benzoguanamine formaldehyde resins for high-solid applications follows a carefully optimized one-step-two-stage methodology. The hydroxymethylation stage operates at optimal conditions of 60°C and pH 8.5, utilizing a specific molar ratio of benzoguanamine to solid formaldehyde to n-butanol at 1:5.2:15 [1]. This precise stoichiometric control ensures complete reaction efficiency while minimizing free formaldehyde content, a critical factor in achieving environmentally compliant formulations.

The etherification process, conducted at 45°C and pH 4.5, transforms the methylol derivatives into stable, high-performance crosslinkers. This second stage is crucial for developing the proper molecular architecture that enables high-solid content while maintaining acceptable application viscosity [1]. The resulting butylated benzoguanamine formaldehyde resins demonstrate exceptional performance characteristics, including enhanced water resistance, improved solvent resistance, and superior glossiness in canned iron printing varnish applications.

Molecular Architecture and Performance Correlation

The molecular structure of benzoguanamine formaldehyde resins directly influences their performance in high-solid content formulations. Unlike melamine-based systems, benzoguanamine incorporates a phenyl group in the triazine ring structure, resulting in reduced functionality but enhanced compatibility with organic solvents [2] [3]. This structural modification provides several key advantages:

Table 3.1: Comparative Performance Characteristics of Benzoguanamine Formaldehyde Resins

PropertyBenzoguanamine FormaldehydeMelamine FormaldehydePerformance Improvement
Solid Content (%)68-7245-5523-30% increase
Free Formaldehyde (%)≤0.3≤0.757% reduction
Viscosity (mPas)1200-25002500-750067% reduction
Chemical ResistanceHighModerateSignificant improvement
FlexibilityExcellentGoodEnhanced performance

The phenyl group incorporation in benzoguanamine provides inherent plasticization effects, reducing the need for external plasticizers while maintaining crosslinking density [2]. This unique molecular architecture enables formulation chemists to achieve higher solid contents without compromising application properties or final film performance.

Crosslinking Mechanisms in High-Solid Systems

The crosslinking behavior of benzoguanamine formaldehyde resins in high-solid content systems follows distinct mechanistic pathways that differ significantly from conventional amino resins. The primary crosslinking occurs through condensation reactions between methylol groups and reactive sites on the backbone resin, typically alkyd or polyester systems [4] [5]. These reactions proceed through carbonium ion intermediates, which form under acidic catalysis conditions.

The crosslinking density in high-solid formulations is optimized through careful control of the alkoxy-to-methylol ratio and the degree of pre-condensation. Studies demonstrate that benzoguanamine formaldehyde resins with molar ratios ranging from 1:1 to 4:1 (formaldehyde to benzoguanamine) provide optimal crosslinking characteristics [5]. The resulting network structure exhibits superior flexibility compared to melamine-based systems while maintaining excellent chemical resistance properties.

Surface Gloss Enhancement Mechanisms in Canned Iron Varnishes

Surface gloss enhancement in canned iron varnishes represents a critical performance parameter directly influenced by the molecular characteristics and film formation behavior of benzoguanamine formaldehyde resins. The unique structural features of these resins contribute to exceptional gloss development through multiple interconnected mechanisms involving surface smoothness, refractive index optimization, and film formation kinetics.

The gloss enhancement properties of benzoguanamine formaldehyde resins in canned iron varnishes stem from their superior leveling characteristics and reduced surface tension effects. The phenyl group incorporation provides enhanced compatibility with pigment systems, resulting in improved pigment wetting and uniform dispersion [6] [7]. This molecular design enables the formation of exceptionally smooth surfaces with minimal light scattering, directly correlating to enhanced gloss measurements.

Molecular Basis of Gloss Enhancement

The gloss enhancement mechanism in benzoguanamine formaldehyde systems operates through several coordinated molecular processes. The phenyl group attached to the triazine ring structure provides specific interactions with the substrate surface, promoting superior adhesion and uniform film formation [8] [9]. This structural feature enables the resin to achieve optimal surface smoothness, which is fundamental to high gloss development.

Research demonstrates that benzoguanamine formaldehyde resins produce coatings with gloss values exceeding standard melamine systems by 15-25% under equivalent formulation conditions [6]. The enhanced gloss performance results from the resin's ability to form highly ordered surface structures during the curing process, minimizing surface irregularities that contribute to light scattering.

Table 3.2: Gloss Performance Analysis of Benzoguanamine Formaldehyde Varnishes

Measurement AngleGloss Units (GU)Surface Roughness (μm)Light Reflectance (%)
20°88-920.15-0.2085-90
60°82-860.18-0.2580-85
85°45-500.20-0.3040-45

Film Formation Kinetics and Gloss Development

The film formation process in benzoguanamine formaldehyde canned iron varnishes follows a complex sequence of physical and chemical transformations that directly influence final gloss characteristics. The initial stage involves solvent evaporation and polymer chain alignment, followed by crosslinking reactions that establish the final film structure [10] [11]. The rate of these processes significantly impacts surface smoothness and gloss development.

During the early stages of film formation, the benzoguanamine formaldehyde resin demonstrates superior flow and leveling properties compared to conventional amino resins. This enhanced flow behavior results from the reduced intermolecular interactions provided by the phenyl group, allowing for optimal surface tension equilibrium before gelation occurs [12]. The extended flow time enables complete elimination of brush marks, spray patterns, and other application defects that adversely affect gloss.

The crosslinking phase occurs through a controlled condensation mechanism that preserves surface smoothness while developing the three-dimensional network structure required for durability. The activation energy for crosslinking in benzoguanamine formaldehyde systems is optimized to ensure complete cure without surface disruption, maintaining the high gloss characteristics established during the flow and leveling phase [13].

Pigment Interaction and Gloss Stability

The interaction between benzoguanamine formaldehyde resins and pigment systems in canned iron varnishes represents a critical factor in achieving and maintaining high gloss performance. The phenyl group provides specific interactions with organic pigments through π-π stacking mechanisms, promoting uniform pigment dispersion and preventing agglomeration [14]. This molecular-level compatibility ensures consistent gloss development across varying pigment concentrations.

Research indicates that benzoguanamine formaldehyde resins demonstrate superior pigment wetting characteristics compared to conventional amino resins, resulting in reduced pigment settling and improved color stability [6] [7]. The enhanced wetting behavior stems from the balanced hydrophobic-hydrophilic characteristics provided by the phenyl-triazine structure, enabling optimal pigment-resin interactions.

The gloss stability of benzoguanamine formaldehyde canned iron varnishes exceeds conventional systems by 20-30% under accelerated weathering conditions. This enhanced stability results from the improved pigment dispersion and reduced photodegradation effects associated with the phenyl group incorporation [8]. The molecular structure provides inherent ultraviolet absorption characteristics that protect the underlying polymer network from photochemical degradation.

Solvent Resistance Improvement through Resin Plasticization

Solvent resistance improvement in benzoguanamine formaldehyde coating systems represents a sophisticated balance between molecular flexibility and crosslinking density, achieved through controlled plasticization mechanisms that enhance both performance and durability. The unique molecular architecture of benzoguanamine formaldehyde resins provides inherent plasticization effects while maintaining the crosslinking density required for superior chemical resistance.

The plasticization mechanism in benzoguanamine formaldehyde systems operates through internal molecular flexibility provided by the phenyl group attached to the triazine ring structure. This internal plasticization reduces the need for external plasticizers while maintaining the crosslinking density required for solvent resistance [2] [9]. The phenyl group provides rotational freedom that enhances molecular mobility without compromising the three-dimensional network integrity.

Molecular Mechanisms of Plasticization

The plasticization effects in benzoguanamine formaldehyde resins result from specific molecular interactions that modify the polymer network structure without reducing crosslinking density. The phenyl group incorporation provides internal plasticization through enhanced segmental mobility, reducing the glass transition temperature while maintaining mechanical strength [15] [16]. This unique characteristic enables the development of coatings with superior flexibility and solvent resistance.

Studies demonstrate that benzoguanamine formaldehyde resins exhibit 25-40% improvement in solvent resistance compared to conventional amino resins across multiple solvent systems [17]. The enhanced resistance results from the balanced molecular architecture that provides both flexibility and chemical stability. The phenyl group offers specific interactions with solvent molecules that reduce penetration and swelling effects.

Table 3.3: Solvent Resistance Performance of Benzoguanamine Formaldehyde Coatings

Solvent SystemWeight Loss (%)Gloss Retention (%)Adhesion Rating
Petroleum Ether2.7925B
Ethanol (10%)3.2895B
Acetic Acid (30%)2.3944B
Distilled Water1.4965B

Crosslinking Density Optimization

The optimization of crosslinking density in benzoguanamine formaldehyde systems requires careful balance between network formation and molecular flexibility. The crosslinking reactions proceed through methylol condensation mechanisms that establish covalent bonds between polymer chains while preserving the internal plasticization effects of the phenyl group [18] [16]. This dual functionality enables superior solvent resistance without brittleness.

Research indicates that optimal crosslinking density in benzoguanamine formaldehyde systems occurs at formaldehyde-to-benzoguanamine molar ratios between 2.5:1 and 3.5:1 [1] [19]. This stoichiometric range provides complete crosslinking while maintaining sufficient molecular flexibility for solvent resistance. Higher ratios result in excessive crosslinking that reduces flexibility, while lower ratios compromise chemical resistance.

The crosslinking process in benzoguanamine formaldehyde systems demonstrates unique temperature-dependent behavior that influences solvent resistance development. The activation energy for crosslinking is optimized to ensure complete network formation while preserving the plasticization effects of the phenyl group [13] [20]. This controlled crosslinking mechanism enables the development of coatings with exceptional solvent resistance and flexibility.

Performance Enhancement Mechanisms

The solvent resistance enhancement in benzoguanamine formaldehyde systems results from multiple coordinated mechanisms that operate at the molecular level. The phenyl group provides specific interactions with solvent molecules that reduce penetration and swelling effects, while the crosslinked network structure maintains dimensional stability [21] [22]. This combination of molecular-level interactions and network architecture produces superior solvent resistance performance.

The chemical resistance of benzoguanamine formaldehyde coatings demonstrates significant improvement over conventional amino resins in aggressive chemical environments. The enhanced resistance results from the balanced molecular architecture that provides both chemical stability and mechanical flexibility [23] [24]. The phenyl group offers specific protection against chemical attack while maintaining the crosslinking density required for durability.

Long-term solvent resistance studies demonstrate that benzoguanamine formaldehyde coatings maintain performance characteristics significantly longer than conventional systems under continuous exposure conditions. The enhanced durability results from the molecular-level stability provided by the phenyl-triazine structure, which resists both chemical degradation and mechanical failure [17]. This combination of chemical and mechanical stability ensures long-term performance in demanding industrial applications.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

217.09635999 g/mol

Monoisotopic Mass

217.09635999 g/mol

Heavy Atom Count

16

Related CAS

68002-26-6
68130-56-3
26160-89-4

General Manufacturing Information

Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine, butylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine, methylated: ACTIVE

Dates

Last modified: 11-21-2023

Explore Compound Types